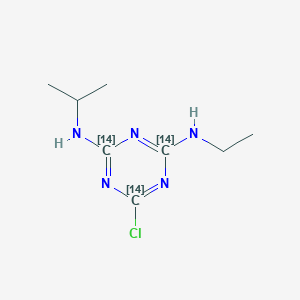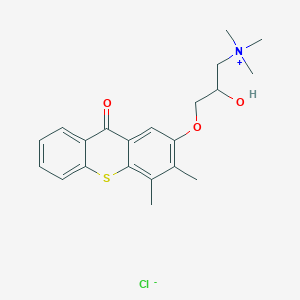
Atrazine-ring-UL-14C
Descripción general
Descripción
Atrazine-ring-UL-14C is a radioisotope-labeled form of the herbicide atrazine, where one of the carbon atoms in the atrazine ring structure is replaced with a radioactive isotope of carbon, typically carbon-14 (¹⁴C) .
Synthesis Analysis
Atrazine-ring-UL-14C is a valuable tool in environmental science research for studying the degradation pathways of atrazine in soil, water, and plants. Biomineralization of atrazine was measured in soil samples with a [U-ring-14C]-atrazine biometer technique in soil samples .
Molecular Structure Analysis
The molecular formula of Atrazine-ring-UL-14C is C8H14ClN5 . It is a radioisotope-labeled form of the herbicide atrazine.
Chemical Reactions Analysis
Atrazine modifies the growth, enzymatic processes, and photosynthesis in plants. It exerts mutagenicity, genotoxicity, defective cell division, erroneous lipid synthesis, and hormonal imbalance in aquatic fauna and non-target animals . Biodegradation of atrazine by microbial species is increasingly being recognized as an eco-friendly, economically feasible, and sustainable bioremediation strategy .
Physical And Chemical Properties Analysis
Atrazine-ring-UL-14C is a colorless or white, odorless, crystalline powder . Its molecular weight is 215.7 .
Aplicaciones Científicas De Investigación
Mineralization of Atrazine : Atrazine-ring-UL-14C is utilized to study the mineralization of the s-triazine ring of atrazine by stable bacterial mixed cultures. This helps in understanding how atrazine is broken down in the environment by microbial activity (Mandelbaum, Wackett, & Allan, 1993).
Leaching Studies : The compound is used to evaluate the migration of atrazine, its chlorinated derivatives, and hydroxyatrazine into leached water over a year. This research is crucial for assessing the environmental impact of atrazine, especially in terms of water contamination (Schiavon, 1988).
Soil Behavior Under Cropping : Research has shown that atrazine application every other year in field conditions accelerates atrazine mineralization and increases bound residue formation, particularly in soils with higher organic matter content (Hang, Barriuso, & Houot, 2003).
Biodegradability Enhancement : Studies indicate that preozonation can increase the mineralization of ring-UL-14C atrazine, thereby enhancing the performance of granular activated carbon (GAC) columns in water treatment processes (Huang & Banks, 1996).
Degradation by Bacterial Cultures : Atrazine-ring-UL-14C helps in studying how isolated bacterial cultures can cleave the s-triazine ring structure of atrazine, allowing for its mineralization. This research is significant for bioremediation strategies (Radosevich, Traina, Hao, & Tuovinen, 1995).
Effect of Cropping History : Repeated atrazine applications in soils with a history of cropping practices accelerate the degradation of the herbicide, whereas soils with no atrazine application exhibit a low degradation potential (Yassir, Lagacherie, Houot, & Soulas, 1999).
Fate in Tropical Oxisol : A study using 14C-atrazine in Brazilian oxisol found that about 1% of the applied atrazine was lost by volatilization, with most remaining in the topsoil, demonstrating the persistence of atrazine in certain soil types (Langenbach, Schroll, & Paim, 2000).
Dermal Exposure Monitoring : Atrazine metabolites in human urine after dermal exposure can be measured using high-performance liquid chromatography-accelerator mass spectrometry (HPLC-accelerator MS). This is useful for developing assays to monitor exposure in agricultural workers (Buchholz et al., 1999).
Bioavailability in Aged Soils : The bioavailability of atrazine residue in aged soils can be estimated using specific solvent extraction methods. This correlates to atrazine mineralization by an atrazine-degrading bacterium, aiding in understanding the persistence and bioavailability of atrazine in soils (Barriuso, Koskinen, & Sadowsky, 2004).
Phytoremediation : Research on poplar trees shows their ability to uptake, hydrolyze, and dealkylate atrazine to less toxic metabolites. This finding is particularly relevant for phytoremediation applications (Burken & Schnoor, 1997).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-chloro-4-N-ethyl-2-N-propan-2-yl-(2,4,6-14C3)1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClN5/c1-4-10-7-12-6(9)13-8(14-7)11-5(2)3/h5H,4H2,1-3H3,(H2,10,11,12,13,14)/i6+2,7+2,8+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWJVTOOROXGIU-NTDPGYSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[14C]1=N[14C](=N[14C](=N1)Cl)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80486782 | |
| Record name | Atrazine-ring-UL-14C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80486782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Atrazine-ring-UL-14C | |
CAS RN |
102029-43-6 | |
| Record name | Atrazine-ring-UL-14C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80486782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2-benzylsulfanylethyl)-2-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B34882.png)











